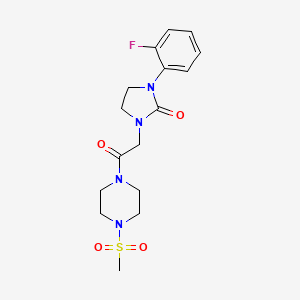

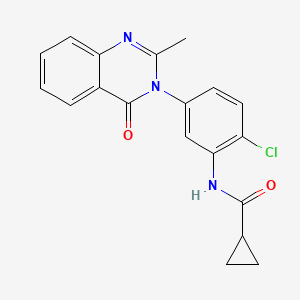

![molecular formula C17H16N2OS2 B3012924 3-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide CAS No. 898459-23-9](/img/structure/B3012924.png)

3-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide” is a complex organic molecule that contains a benzamide group and a benzo[d]thiazole group. These groups are common in many pharmaceuticals and biologically active compounds .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized via condensation reactions or substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the benzamide and benzo[d]thiazole rings. These rings often participate in pi stacking interactions, which could influence the compound’s properties .Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, the thiazole ring is susceptible to electrophilic and nucleophilic substitution reactions .Wissenschaftliche Forschungsanwendungen

Pesticidal Agents

Compounds derived from benzothiazole have been synthesized and evaluated for their potential as pesticidal agents. The bioassay results for these compounds, including derivatives of “3-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide”, have shown favorable insecticidal potentials, particularly against pests like the oriental armyworm and diamondback moth . These findings suggest that such compounds can be considered as new insecticidal/acaricidal leading structures for further investigation.

Anti-Microbial and Anti-Biofilm Activity

A derivative of benzothiazole has demonstrated significant anti-microbial and anti-biofilm activities. It has shown effectiveness against drug-resistant strains of Staphylococcus aureus, disrupting aggregates and clearing preformed planktonic biofilms . This indicates the potential of benzothiazole derivatives, including “3-ethylsulfanyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide”, in the treatment of infections caused by resistant bacteria.

Anti-Mycobacterial Agents

Research into novel anti-mycobacterial agents has highlighted the importance of benzothiazole derivatives. These compounds have been designed and synthesized with the aim of combating mycobacterial infections, which include tuberculosis . The structural features of benzothiazole derivatives make them promising candidates for the development of new anti-mycobacterial drugs.

Antibacterial Agents

Benzothiazole derivatives have been synthesized and evaluated as antibacterial agents. They have shown variable activity against Gram-positive and Gram-negative bacterial strains, with some compounds exhibiting promising activity against Staphylococcus aureus . This suggests that “3-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide” could be a potential candidate for developing new antibacterial drugs.

Antimicrobial and Antioxidant Studies

Aminothiazole-linked metal chelates, which include benzothiazole derivatives, have been synthesized and studied for their antimicrobial and antioxidant properties. These studies have shown that such compounds can act strongly against various microbial species and also possess antioxidant activities . This highlights the dual role of benzothiazole derivatives as both antimicrobial and antioxidant agents.

Chemical Synthesis and Reactions

Benzothiazole derivatives are important in chemical synthesis, particularly in reactions at the benzylic position. They typically react via SN2 or SN1 pathways, depending on the substitution pattern, and are used in the synthesis of various organic compounds . This chemical reactivity is crucial for the development of new materials and drugs.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-ethylsulfanyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS2/c1-3-21-14-6-4-5-12(9-14)17(20)19-13-7-8-15-16(10-13)22-11(2)18-15/h4-10H,3H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QROZEDYVCZKVCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B3012848.png)

![Tert-butyl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate](/img/structure/B3012849.png)

![1-(3,5-dimethoxybenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3012852.png)

![methyl 2-[(3E)-2-(4-fluorophenyl)-3-[(4-fluorophenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3012857.png)

![2-chloro-5-(oxolane-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B3012858.png)

![(2R,4R)-8,9-Diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-2-carboxylic acid](/img/structure/B3012861.png)

![N-cyclohexyl-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B3012863.png)